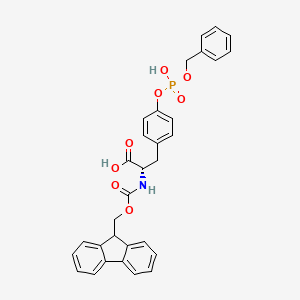

Fmoc-Tyr(HPO3Bzl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Fmoc-Tyr(HPO3Bzl)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl phosphonate group at the hydroxyl group of the tyrosine side chain. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc group under mild conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(HPO3Bzl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Phosphorylation of the Hydroxyl Group: The hydroxyl group of the tyrosine side chain is phosphorylated using benzyl phosphonic dichloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection: Using industrial-scale reactors, the amino group of tyrosine is protected with the Fmoc group.

Large-Scale Phosphorylation: The hydroxyl group is phosphorylated using benzyl phosphonic dichloride in large-scale reactors, ensuring efficient mixing and temperature control to achieve high yields.

化学反応の分析

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Substitution Reactions: The benzyl phosphonate group can undergo substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution: Various nucleophiles can be used to substitute the benzyl group in the presence of a suitable catalyst.

Major Products:

Deprotected Tyrosine Derivative: Removal of the Fmoc group yields the free amino tyrosine derivative.

Substituted Phosphonate Derivatives: Substitution reactions yield various phosphonate derivatives depending on the nucleophile used.

科学的研究の応用

Applications Overview

-

Peptide Synthesis

- Fmoc-Tyr(HPO3Bzl)-OH is a critical building block in the synthesis of phosphopeptides. These peptides are vital for studying protein interactions and cellular signaling pathways.

- The compound allows for the introduction of phosphotyrosine residues into peptides, which can mimic natural phosphoproteins.

-

Drug Development

- The compound's ability to create targeted therapies enhances the specificity and efficacy of treatments by mimicking natural phosphoproteins.

- Its role in drug design includes the development of inhibitors that can selectively target tyrosine kinases involved in cancer signaling pathways.

-

Bioconjugation

- This compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules.

- This application is crucial for developing biosensors and diagnostic tools that require specific interactions between biomolecules.

-

Research in Cancer Biology

- By studying the interactions of phosphopeptides containing this compound, researchers gain insights into cancer cell signaling.

- This research can lead to new therapeutic strategies targeting specific pathways involved in tumor progression.

Case Study 1: Peptide Synthesis Techniques

In a study on peptide synthesis methods, this compound was incorporated into various peptides to analyze its efficiency in solid-phase peptide synthesis (SPPS). The results indicated that using HATU as a coupling reagent alongside an increased excess of DIPEA significantly improved the yield of peptides containing multiple phosphotyrosine residues. The study highlighted the importance of optimizing coupling conditions to mitigate issues related to sluggish reactions during the introduction of phosphorylated residues .

Case Study 2: Targeting Tyrosine Kinases

Research focused on targeting protein-protein interactions involved in cancer signaling utilized this compound to create phosphopeptide libraries. These libraries were screened against tyrosine kinases to identify potential inhibitors. The findings demonstrated that specific phosphopeptides could effectively disrupt kinase interactions, providing a pathway for developing novel cancer therapeutics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a building block for phosphopeptides | Improved yields with optimized coupling methods |

| Drug Development | Mimics natural phosphoproteins for targeted therapies | Enhanced specificity and efficacy |

| Bioconjugation | Attaches biomolecules for biosensors and diagnostics | Facilitates development of novel diagnostic tools |

| Cancer Research | Studies interactions in cancer cell signaling | Insights into therapeutic strategies |

作用機序

Mechanism:

Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, resulting in the formation of a free amino group.

Phosphorylation: The benzyl phosphonate group can participate in various biochemical reactions, depending on the substituents introduced during substitution reactions.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is primarily involved in pathways related to peptide synthesis and modification.

類似化合物との比較

Fmoc-Tyr(PO3H2)-OH: Similar to Fmoc-Tyr(HPO3Bzl)-OH but with a free phosphonic acid group instead of a benzyl phosphonate group.

Fmoc-Tyr(tBu)-OH: Contains a tert-butyl group instead of a phosphonate group, used for different types of peptide modifications.

Uniqueness:

Stability: The benzyl phosphonate group provides stability during peptide synthesis, making this compound particularly useful in SPPS.

Versatility: The compound’s ability to undergo various substitution reactions makes it versatile for synthesizing a wide range of modified peptides.

特性

CAS番号 |

191348-16-0 |

|---|---|

分子式 |

C31H28NO8P |

分子量 |

573.5 g/mol |

IUPAC名 |

2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)39-19-22-8-2-1-3-9-22)32(41(36,37)38)31(35)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,34)(H2,36,37,38) |

InChIキー |

RIWNJZRITIBMDX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

正規SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)P(=O)(O)O |

同義語 |

191348-16-0; Fmoc-Tyr(HPO3Bzl)-OH; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((benzyloxy)(hydroxy)phosphoryl)oxy)phenyl)propanoicacid; AmbotzFAA1432; SCHEMBL15630875; MolPort-006-701-299; CF-854; ZINC71788151; AKOS016003506; AK-49526; FT-0660779; ST24034064; N-alpha-(9-Fuorenylmethyloxycarbonyl)-2-benzyl-l-phosphotyrosine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。